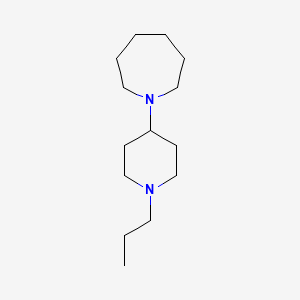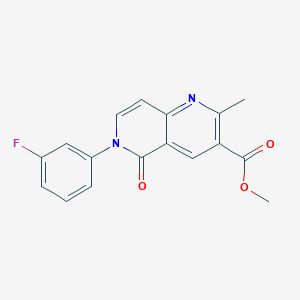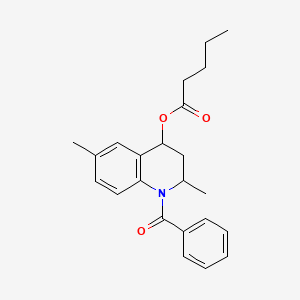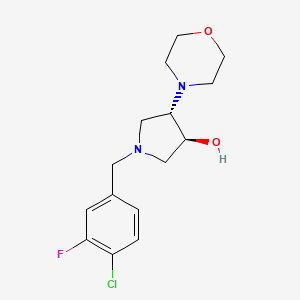
1-(1-propyl-4-piperidinyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-propyl-4-piperidinyl)azepane, also known as PPA, is a chemical compound that belongs to the class of azepanes. It is a psychoactive drug that has been used in scientific research to study its mechanism of action and its effects on the biochemical and physiological systems of the body.
Mecanismo De Acción
1-(1-propyl-4-piperidinyl)azepane works by blocking the reuptake of dopamine, which leads to an increase in the levels of dopamine in the brain. This increase in dopamine levels can lead to changes in behavior, mood, and cognition. This compound has also been found to have an affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. This compound has also been found to increase the release of dopamine and serotonin in the brain, which can lead to changes in behavior, mood, and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-propyl-4-piperidinyl)azepane has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized. This compound has also been found to have a high affinity for the dopamine transporter, which makes it a useful tool for studying the effects of dopamine on the brain. However, this compound has a number of limitations for use in lab experiments. It has been found to be toxic at high doses, which can limit its use in animal studies. This compound has also been found to have a short half-life, which can make it difficult to study its effects over a longer period of time.
Direcciones Futuras
There are a number of future directions for research on 1-(1-propyl-4-piperidinyl)azepane. One area of research could focus on the effects of this compound on other neurotransmitters in the brain, such as norepinephrine and acetylcholine. Another area of research could focus on the effects of this compound on different behavioral and cognitive processes, such as learning and memory. Finally, future research could focus on the development of new compounds that are based on this compound, which could have improved pharmacological properties and reduced toxicity.
Conclusion
This compound is a psychoactive drug that has been used in scientific research to study its effects on the central nervous system. It works by blocking the reuptake of dopamine, which leads to an increase in the levels of dopamine in the brain. This compound has a number of advantages for use in lab experiments, but also has limitations due to its toxicity and short half-life. Future research could focus on the effects of this compound on other neurotransmitters in the brain, as well as the development of new compounds based on this compound.
Métodos De Síntesis
1-(1-propyl-4-piperidinyl)azepane can be synthesized through the reaction of 1-(1-propylpiperidin-4-yl)propan-1-one with sodium borohydride in the presence of acetic acid. The resulting product is then treated with hydrochloric acid to obtain the final this compound product.
Aplicaciones Científicas De Investigación
1-(1-propyl-4-piperidinyl)azepane has been used in scientific research to study its effects on the central nervous system. It has been found to have an affinity for the dopamine transporter, which is responsible for the regulation of dopamine levels in the brain. This compound has been used to study the effects of dopamine on behavior, mood, and cognition.
Propiedades
IUPAC Name |
1-(1-propylpiperidin-4-yl)azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-2-9-15-12-7-14(8-13-15)16-10-5-3-4-6-11-16/h14H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGTYYUJPRPDNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-2-methoxy-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B4995551.png)
![2-[(3-fluorophenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B4995555.png)
![1-{3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indol-1-yl}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B4995561.png)
![1-(1-isopropyl-1H-pyrazol-4-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B4995566.png)

![methyl 4-chloro-3-[({[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4995582.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-methylcyclohexanamine](/img/structure/B4995588.png)
![6-(1-azocanylcarbonyl)-5-{[4-(2-pyrazinyl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B4995613.png)

![2-[(2-methoxy-1-naphthyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B4995624.png)
![5-{3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4995634.png)

![3-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4995640.png)
